molecular formula C21H22N2O4S B11349341 2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11349341
M. Wt: 398.5 g/mol
InChI Key: JEMNVOZRIDSPAP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a thiazolylmethyl group attached to a propanamide backbone.

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.

    Attachment of the methoxyphenoxy group: This step involves the reaction of 2-methoxyphenol with a suitable halogenated compound to form the methoxyphenoxy intermediate.

    Coupling of intermediates: The final step involves coupling the thiazole intermediate with the methoxyphenoxy intermediate under specific reaction conditions to form the desired propanamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C21H22N2O4S/c1-14(27-19-7-5-4-6-18(19)26-3)20(24)22-12-16-13-28-21(23-16)15-8-10-17(25-2)11-9-15/h4-11,13-14H,12H2,1-3H3,(H,22,24)

InChI Key

JEMNVOZRIDSPAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3OC

Origin of Product

United States

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